molecular formula C13H12N2O4 B11804060 2-(4-(3-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

2-(4-(3-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B11804060
M. Wt: 260.24 g/mol
InChI Key: HZNVALBUMKUYOA-UHFFFAOYSA-N
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Description

2-(4-(3-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate then undergoes cyclization with urea under acidic conditions to yield the pyrimidine ring. The final step involves hydrolysis of the ester group to form the acetic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the condensation and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(4-(3-Hydroxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid.

    Reduction: 2-(4-(3-Methoxyphenyl)-6-hydroxypyrimidin-1(6H)-yl)acetic acid.

    Substitution: 2-(4-(3-Substituted phenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid.

Scientific Research Applications

2-(4-(3-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-(3-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(3-Hydroxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
  • 2-(4-(3-Methoxyphenyl)-6-hydroxypyrimidin-1(6H)-yl)acetic acid
  • 2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Uniqueness

2-(4-(3-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

2-[4-(3-methoxyphenyl)-6-oxopyrimidin-1-yl]acetic acid

InChI

InChI=1S/C13H12N2O4/c1-19-10-4-2-3-9(5-10)11-6-12(16)15(8-14-11)7-13(17)18/h2-6,8H,7H2,1H3,(H,17,18)

InChI Key

HZNVALBUMKUYOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)N(C=N2)CC(=O)O

Origin of Product

United States

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